Protein Structure: Leu-Leu-Ala sequences are often found in α-helices, contributing to the structural stability of proteins. []
Signal Peptides: Leu-Leu-Ala has been identified as part of the signal peptide sequence in various proteins, aiding in protein targeting and translocation. [, ]
Enzyme Activity: Leu-Leu-Ala plays a role in the substrate specificity and inhibition of certain enzymes, such as hemorrhagic zinc proteases. []
Biological Activity: Leu-Leu-Ala, as part of larger peptides, exhibits various biological activities, such as DPP-4 inhibition and antifungal activity. [, ]
Synthesis Analysis
Leu-Leu-Ala can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. [, ]
Molecular Structure Analysis
α-Helix Formation: Studies have shown that Leu-Leu-Ala segments can adopt an α-helical conformation, particularly in the presence of lipid bilayers. [, , ]
3₁₀-Helix Formation: In some cases, Leu-Leu-Ala can form 3₁₀-helices, which are less common than α-helices but still contribute to protein structure. []
Mechanism of Action
Signal Peptide Cleavage: In signal peptides, Leu-Leu-Ala sequences are often located near the cleavage site, allowing signal peptidases to recognize and cleave the signal peptide, releasing the mature protein. [, ]
Enzyme Inhibition: Leu-Leu-Ala, as part of larger peptides or proteins, can act as a competitive inhibitor of certain enzymes by binding to the active site. []
Physical and Chemical Properties Analysis
Hydrophobicity: Leu-Leu-Ala is a hydrophobic peptide due to the presence of the two leucine residues. [, ]
Applications
Protein Engineering: Understanding the role of Leu-Leu-Ala in α-helix formation can be applied to protein engineering, designing peptides and proteins with desired structural properties. []
Drug Design: Investigating the mechanism of action of Leu-Leu-Ala in enzyme inhibition can contribute to the design of novel therapeutic agents targeting specific enzymes. []
Biomaterial Development: The hydrophobic nature of Leu-Leu-Ala makes it a potential building block for developing biomaterials with specific properties, such as self-assembly or interaction with cell membranes. []
Related Compounds
Boc-Leu-Leu-Ala-(Leu-Leu-Lac)3-Leu-Leu-OEt
Compound Description: This compound is a depsipeptide, incorporating both amide and ester bonds, with the sequence Boc-Leu-Leu-Ala-(Leu-Leu-Lac)3-Leu-Leu-OEt (Boc = tert-butyloxycarbonyl, Lac = L-lactic acid residue). It features a repeating (Leu-Leu-Lac) motif, characteristic of depsipeptides, and adopts an α/310-conjugated helix with a kink at the Leu3-Lac7 junction []. This conformation is distinct from the straight α-helix observed in its shorter analog, Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt [].
Relevance: This depsipeptide exhibits a structural alteration upon addition of the Leu-Leu-Ala tripeptide to its N-terminus. This highlights the influence of even small peptide sequences on the overall conformation of larger peptides and depsipeptides. The change in helical structure from α-helix to α/310-conjugated helix, induced by the Leu-Leu-Ala segment, underscores the importance of this tripeptide sequence in dictating conformational preferences [].
Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt
Compound Description: This depsipeptide, with the sequence Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt (Boc = tert-butyloxycarbonyl, Lac = L-lactic acid residue), serves as a precursor for the synthesis of the larger depsipeptide Boc-Leu-Leu-Ala-(Leu-Leu-Lac)3-Leu-Leu-OEt []. In contrast to the α/310-conjugated helix of the longer analog, this depsipeptide adopts a straight α-helical structure [].
Relevance: Comparing this compound with Boc-Leu-Leu-Ala-(Leu-Leu-Lac)3-Leu-Leu-OEt demonstrates the structural influence of the N-terminal Leu-Leu-Ala tripeptide on the depsipeptide backbone. This comparison emphasizes the role of specific amino acid sequences, such as Leu-Leu-Ala, in influencing the conformational preferences of larger peptide and depsipeptide structures [].
Dileucine
Compound Description: Dileucine, a dipeptide composed of two leucine residues, is highlighted for its potential to enhance the dispersibility of dry powder compositions [].
Relevance: While Dileucine shares the Leu-Leu motif with the target compound Leu-Leu-Ala, its relevance lies in its potential application in pharmaceutical formulations. This shared motif suggests a possible role for Leu-Leu-Ala in influencing the physical properties of pharmaceutical preparations, similar to dileucine's ability to improve dispersibility in dry powder formulations [].
Leu-Leu-Gly
Compound Description: This tripeptide, closely related to Leu-Leu-Ala, consists of two leucine residues followed by a glycine residue. It is also investigated for its potential to improve the dispersibility of dry powder compositions [].
Relevance: The structural similarity between Leu-Leu-Gly and the target compound Leu-Leu-Ala, differing only in the C-terminal amino acid, suggests that Leu-Leu-Ala might also possess properties beneficial for pharmaceutical formulations, particularly in enhancing the dispersibility of dry powder compositions, similar to Leu-Leu-Gly [].
Leu-Leu-Ala-Pro
Compound Description: This tetrapeptide, Leu-Leu-Ala-Pro (LLAP), derived from the edible seaweed Palmaria palmata (Dulse), acts as a dipeptidylpeptidase-4 (DPP-4) inhibitor []. This inhibitory action helps stabilize the incretin hormone glucagon-like peptide-1 (GLP-1) by preventing its degradation, thereby prolonging its half-life in vitro to 8 hours []. LLAP also exhibits insulinotropic effects, promoting a dose-dependent increase in insulin secretion from cultured BRIN-BD11 pancreatic cells and significantly reducing blood glucose levels in mice following an intraperitoneal glucose tolerance test [].
Relevance: LLAP demonstrates a direct extension of the Leu-Leu-Ala sequence, highlighting its potential as a building block for bioactive peptides. The presence of the Leu-Leu-Ala motif in this tetrapeptide, coupled with its DPP-4 inhibitory activity and beneficial effects on glucose metabolism, suggests that the tripeptide itself might play a role in mediating these biological activities [].
Ile-Leu-Ala-Pro
Compound Description: This tetrapeptide, Ile-Leu-Ala-Pro (ILAP), also derived from the edible seaweed Palmaria palmata, exhibits similar properties to LLAP, acting as a DPP-4 inhibitor and prolonging the half-life of GLP-1 to 13 hours in vitro []. ILAP also demonstrates insulinotropic effects, stimulating insulin secretion from BRIN-BD11 cells and improving glycemic control in mice [].
Relevance: ILAP shares the core tripeptide sequence, Leu-Ala-Pro, with LLAP, further emphasizing the importance of this motif for DPP-4 inhibition and insulinotropic activity. The presence of isoleucine instead of leucine at the N-terminus suggests that modifications at this position can be tolerated while maintaining biological activity. This observation provides insights into potential structure-activity relationships within this peptide family and its connection to the target compound, Leu-Leu-Ala [].
Relevance: Although structurally distinct from Leu-Leu-Ala, MAGVDHI's identification as a DPP-4 inhibitor from the same source as LLAP and ILAP suggests a potential convergence of bioactive peptides within Palmaria palmata. While MAGVDHI lacks the Leu-Leu-Ala motif, its presence alongside the related peptides LLAP and ILAP in Palmaria palmata underscores the seaweed's rich diversity of bioactive compounds []. This observation encourages further exploration of Palmaria palmata and its constituents, including Leu-Leu-Ala and its analogs, for potential therapeutic applications, particularly in metabolic disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.